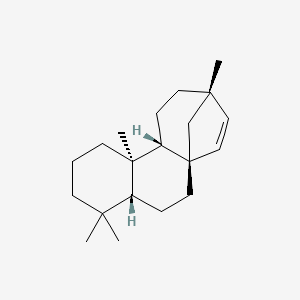
Beyerene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beyerene is a naturally occurring diterpene, a class of chemical compounds composed of four isoprene units. It is part of the tetracyclic diterpenes family, which includes compounds with a four-ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beyerene can be synthesized through various chemical reactions. One common method involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the this compound skeleton. This process typically requires the use of specific enzymes, such as diterpene synthases, which facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants. For example, Japanese Cypress (Chamaecyparis obtusa) has been identified as a source of this compound derivatives. The extraction process typically involves the use of solvents like methanol and ethyl acetate to isolate the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Beyerene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure of this compound, leading to the formation of different derivatives with unique properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents used in the reactions of this compound include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include various this compound derivatives, such as this compound alcohols, aldehydes, and acids. These derivatives often exhibit different biological activities and can be used in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Beyerene derivatives are used as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of beyerene involves its interaction with specific molecular targets and pathways. For example, this compound has been identified as an inhibitor of the enzyme ArnT, which is responsible for colistin resistance in Gram-negative bacteria. By inhibiting this enzyme, this compound can enhance the effectiveness of colistin, a last-resort antibiotic .
Vergleich Mit ähnlichen Verbindungen
Beyerene is part of a larger family of diterpenes, which includes compounds such as ent-kaurene and ent-atisene. These compounds share similar structural features but differ in their biological activities and applications. For example:
Ent-kaurene: Primarily involved in the biosynthesis of gibberellins, a group of plant hormones.
Ent-atisene: Known for its antimicrobial and anti-inflammatory properties.
This compound’s unique structure and biological activities make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
3564-54-3 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
(1R,4R,9R,10S,13S)-5,5,9,13-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |
InChI |
InChI=1S/C20H32/c1-17(2)8-5-9-19(4)15(17)7-11-20-13-12-18(3,14-20)10-6-16(19)20/h12-13,15-16H,5-11,14H2,1-4H3/t15-,16+,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
GXMKKDDGINQVBE-LHDHZVESSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3(C1)C=C2)(C)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


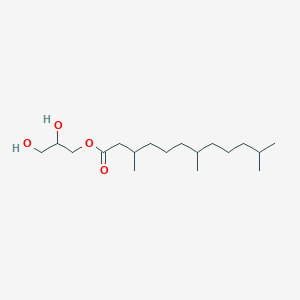
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
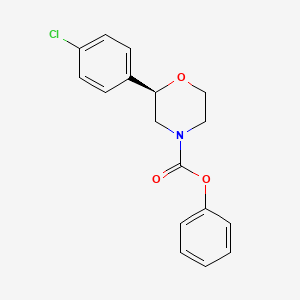
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
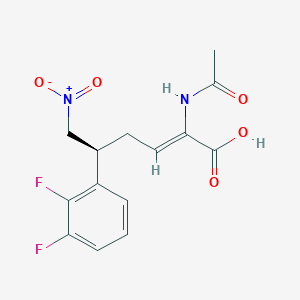
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)
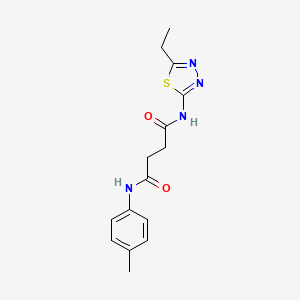

![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
